molecular formula C18H37ClO2S B161073 1-Octadecanesulfonyl chloride CAS No. 10147-41-8

1-Octadecanesulfonyl chloride

Cat. No.: B161073
CAS No.: 10147-41-8
M. Wt: 353 g/mol
InChI Key: VDRWNKIQBYUKGD-UHFFFAOYSA-N
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Description

1-Octadecanesulfonyl chloride: is an organic compound with the molecular formula C₁₈H₃₇ClO₂S . It is a sulfonyl chloride derivative, characterized by a long alkyl chain attached to a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Octadecanesulfonyl chloride can be synthesized through the oxidation of thiols using reagents such as N-chlorosuccinimide (NCS) , tetrabutylammonium chloride , and water . The reaction typically involves the in situ formation of sulfonyl chlorides, which can then be isolated and purified.

Industrial Production Methods: In industrial settings, the production of octadecane-1-sulphonyl chloride may involve large-scale oxidation processes, utilizing similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 1-Octadecanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamides.

    Oxidation and Reduction Reactions: The sulfonyl chloride group can be reduced to sulfonyl hydrides or oxidized to sulfonic acids.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed:

    Sulfonamides: Formed by the reaction with amines.

    Sulfonic Acids: Formed by oxidation.

    Sulfonyl Hydrides: Formed by reduction.

Scientific Research Applications

1-Octadecanesulfonyl chloride has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and other sulfonyl derivatives.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

    Industry: Utilized in the production of surfactants, detergents, and other specialty chemicals.

Mechanism of Action

The mechanism of action of octadecane-1-sulphonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of chloride ion, resulting in the formation of the desired product .

Comparison with Similar Compounds

  • 1-Octadecanesulfonyl chloride
  • 1-Octadecylsulfonyl chloride

Comparison: this compound is unique due to its long alkyl chain, which imparts specific physical and chemical properties. Compared to shorter-chain sulfonyl chlorides, it exhibits different solubility and reactivity characteristics, making it suitable for specific applications where these properties are advantageous .

Properties

IUPAC Name

octadecane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37ClO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21/h2-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRWNKIQBYUKGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20143943
Record name Octadecane-1-sulphonyl chloride
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Molecular Weight

353.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10147-41-8
Record name 1-Octadecanesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10147-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octadecane-1-sulphonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010147418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecane-1-sulphonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octadecane-1-sulphonyl chloride
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